Dexrazoxane

Catalog No.
S548609
CAS No.
24584-09-6
M.F
C11H16N4O4
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexrazoxane

CAS Number

24584-09-6

Product Name

Dexrazoxane

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1

InChI Key

BMKDZUISNHGIBY-ZETCQYMHSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Solubility

Sparingly soluble
Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents.
Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9)
In water, 10-12 mg/mL at 25 °C
1.04e+01 g/L
H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

ADR 529, ADR-529, ADR529, Cardioxan, Cardioxane, Dexrazoxane, Dexrazoxane Hydrochloride, Hydrochloride, Dexrazoxane, ICRF 187, ICRF-187, ICRF187, NSC 169780, NSC-169780, NSC169780, Razoxane, (S)-Isomer, Razoxane, (S)-Isomer, Hydrochloride, Zinecard

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Description

The exact mass of the compound Dexrazoxane is 268.11716 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly solubleslightly soluble in methanol and ethanol. insoluble in non polar organic solvents.solubility (mg/ml): 35-43 0.1 n hcl, 25-34 0.1 n naoh, 6.7-10 0.1 m citrate buffer (ph 4), 8.7-13 0.1 m borate buffer (ph 9)in water, 10-12 mg/ml at 25 °c1.04e+01 g/lh2o 10 - 12 (mg/ml)0.1 n hci 35 - 43 (mg/ml)0.1 n naoh 25 - 34 (mg/ml)10% etoh 6.7 - 10 (mg/ml)meoh 1 (mg/ml)h2o/dma(1:1) 7.1 - 10 (mg/ml)0.1 m citrate buffer (ph 4) 9.7 -14.5 (mg/ml)0.1 m borate buffer (ph 9) 8.7 - 13 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169780. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Razoxane. It belongs to the ontological category of razoxane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dexrazoxane is a cyclic derivative of ethylenediaminetetraacetic acid, classified as a cardioprotective agent. It is primarily utilized to mitigate the cardiotoxic effects associated with anthracycline chemotherapy, such as doxorubicin and daunorubicin. The compound was first discovered in 1972 and is marketed under various brand names, including Zinecard. Its chemical formula is C11H16N4O4C_{11}H_{16}N_{4}O_{4} with a molar mass of approximately 268.27 g/mol .

The precise mechanism by which dexrazoxane protects the heart is still being elucidated. The prevailing theory suggests that it chelates iron, a metal ion involved in the generation of free radicals by anthracyclines. These free radicals are thought to be responsible for cardiotoxicity []. By chelating iron, dexrazoxane may prevent the formation of these damaging radicals, thereby protecting heart muscle cells.

Dexrazoxane is generally well-tolerated, but some side effects can occur. The most common side effects include nausea, vomiting, and low blood cell counts, particularly white blood cells []. Dexrazoxane is not recommended for pregnant or breastfeeding women due to a lack of safety data in these populations [].

Dexrazoxane is a medication currently approved for use in the United States to help reduce cardiotoxicity (heart damage) caused by specific chemotherapy drugs, particularly anthracyclines like doxorubicin []. However, its potential applications extend beyond this approved use, and researchers are actively exploring its properties in various scientific contexts. Here's a breakdown of some key areas of research:

Cardioprotective Effects

  • Mechanism of Action: Dexrazoxane is thought to work by chelating iron, a process that removes iron from cells. Anthracycline drugs can bind to iron, leading to the formation of free radicals that damage heart muscle cells []. By chelating iron, dexrazoxane may help prevent this damage.
  • Research Focus: Studies are ongoing to investigate the effectiveness of dexrazoxane in reducing cardiotoxicity in patients receiving anthracycline-based chemotherapy regimens. This research includes evaluating optimal dosing strategies and potential combination therapies to improve its efficacy.

Other Therapeutic Applications

  • Cancer Treatment: Beyond its cardioprotective effects, dexrazoxane's ability to chelate iron might have broader anti-cancer properties. Researchers are exploring its potential to enhance the effectiveness of other chemotherapeutic agents or radiation therapy by disrupting iron-dependent processes in cancer cells [].
  • Iron Overload Disorders: Dexrazoxane's iron-chelating abilities are also being investigated for its potential use in treating iron overload disorders like thalassemia. Here, the focus is on reducing excess iron stores in the body and preventing organ damage [].

Investigating New Mechanisms

  • Cellular Signaling: Research is underway to understand how dexrazoxane interacts with cellular signaling pathways beyond iron chelation. This may lead to the identification of new therapeutic targets for various diseases [].

Dexrazoxane functions mainly through two mechanisms:

  • Iron Chelation: It chelates free iron, reducing the formation of anthracycline-iron complexes that generate reactive oxygen species, which are detrimental to cardiac tissue .
  • Topoisomerase II Inhibition: Dexrazoxane inhibits DNA topoisomerase II, which is also the target for anthracycline drugs. This inhibition prevents the formation of harmful topoisomerase II cleavage complexes without inducing significant DNA damage, distinguishing it from anthracyclines .

The compound undergoes hydrolysis to produce active metabolites that enhance its chelating properties, particularly in the presence of iron .

Dexrazoxane exhibits significant biological activity as a cardioprotective agent. It has been shown to:

  • Reduce Cardiotoxicity: By chelating iron and inhibiting reactive oxygen species production, dexrazoxane protects cardiac cells from damage induced by anthracyclines .
  • Enhance Cell Viability: It improves the survival rates of cardiomyocytes exposed to doxorubicin by modulating apoptotic pathways and reducing necroptosis via interference with p38MAPK/NF-κB signaling pathways .

The synthesis of dexrazoxane involves several steps:

  • Formation of Bisdioxopiperazine: The initial step involves creating a bisdioxopiperazine structure, which is essential for its chelating properties.
  • Cyclization: The compound undergoes cyclization to form the cyclic derivative, enhancing its ability to penetrate cell membranes compared to linear analogs like ethylenediaminetetraacetic acid.
  • Hydrolysis: Upon entering cells, dexrazoxane is hydrolyzed into active metabolites that possess strong chelating abilities .

Dexrazoxane is primarily used in oncology for:

  • Cardioprotection: It is indicated for patients receiving high doses of anthracyclines to prevent cardiomyopathy.
  • Treatment of Extravasation Injuries: It is approved for managing extravasation resulting from intravenous administration of anthracycline chemotherapy, which can cause tissue necrosis if not addressed promptly .
  • Potential Research

Dexrazoxane has been evaluated for interactions with various drugs:

  • Minimal Cytochrome P450 Interaction: Studies indicate that dexrazoxane does not inhibit major cytochrome P450 isoenzymes, suggesting low potential for drug-drug interactions through this pathway .
  • Impact on Chemotherapy Agents: Co-administration with doxorubicin does not significantly alter the pharmacokinetics of either drug, allowing for concurrent use without major adjustments in dosing regimens .

Several compounds share similarities with dexrazoxane in terms of structure or function:

Compound NameMechanism of ActionUnique Features
Ethylenediaminetetraacetic AcidIron chelationLinear structure; less cell membrane penetration
DeferasiroxIron chelationOral bioavailability; used for chronic iron overload
AmifostineFree radical scavengerProtects against radiation-induced toxicity; different mechanism
TopotecanTopoisomerase I inhibitorDifferent target enzyme; used in cancer therapy

Dexrazoxane stands out due to its dual mechanism involving both iron chelation and topoisomerase II inhibition, providing comprehensive protection against anthracycline-induced cardiotoxicity while minimizing DNA damage compared to traditional chemotherapeutics .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from aqueous methanol/ether
Whitish crystalline powde

XLogP3

-1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

268.11715500 g/mol

Monoisotopic Mass

268.11715500 g/mol

Heavy Atom Count

19

LogP

-2.6
log Kow = 0.025
-2.6

Appearance

white solid powder

Melting Point

191-197 °C
193 °C
191 - 197 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

048L81261F

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For reducing the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin hydrochloride dose of 300 mg/m^2 and would benefit from continued doxorubicin therapy. Also approved for the treatment of extravasation from intravenous anthracyclines.
FDA Label
Savene is indicated for the treatment of anthracycline extravasation.

Therapeutic Uses

Cardioprotectant
Dexrazoxane is indicated for reducing the incidence and severity of cardiomyopathy associated with the administration of doxorubicin in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/sq m of body surface and who would benefit from continued therapy with doxorubicin. /Included in US product labeling/
/Exptl Ther:/ Accidental extravasation of chemotherapy containing anthracycline often causes mutilating complications as a result of extensive tissue necrosis. Treatment therefore consists of extensive surgical debridement. We present the case of a 41-year-old woman with breast cancer who experienced extravasation of epirubicin. She was treated with an intravenous infusion of dexrazoxane for three successive days and recovered without surgical treatment and only slightly dysaesthesia in the surrounding tissue. Although infusion of dexrazoxane for this indication is still experimental we consider it a promising treatment for patients who have accidental extravasation of anthracyclines.

Pharmacology

Dexrazoxane is a cardioprotective agent for use in conjunction with doxorubicin indicated for reducing the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin dose. Patients receiving anthracycline-derivative antineoplastic agents may experience three types of cardiotoxicity: acute transient type; chronic, subacute type (related to cumulative dose and has a more indolent onset later on); and a late-onset type that manifests years after therapy, mainly in patients that have been exposed to the drug as a child. Although the exact mechanism of anthracycline-induced cardiotoxicity is not known, it has shown to exert a variety of actions that may result in the development of cardiotoxicity. In animals, anthracyclines cause a selective inhibition of cardiac muscle gene expression for α-actin, troponin, myosin light-chain 2, and the M isoform of creatine kinase. This may lead to myofibrillar loss associated with anthracycline-induced cardiotoxicity. Anthracyclines may also cause myocyte damage via calcium overload, altered myocardial adrenergic function, release of vasoactive amines, and proinflammatory cytokines. Furthermore, it has been suggested that the main cause of anthracycline-induced cardiotoxicity is associated with free-radical damage to DNA. The drugs intercalate DNA, chelate metal ions to produce drug-metal complexes, and generate superoxide radicals via oxidation-reduction reactions. Anthracyclines also contain a quinone structure that can undergo reduction via NADPH-dependent reactions to produce a semiquinone free radical that initiates a cascade of superoxide and hydroxide radical generation. Chelation of metal ions, particularly iron, by anthracyclines results in an anthracycline-metal complex that catalyzes the generation of reactive oxygen free radicals. This complex is a powerful oxidant that can initiate lipid peroxidation in the absence of oxygen free radicals. The toxicity induced by antrhacyclines may be exacerbated in cardiac cells, as these cells do not possess sufficient amounts of certain enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) involved in detoxifying free radicals and protecting the cells from subsequent damage.
Dexrazoxane is a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

V03AF02
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AF - Detoxifying agents for antineoplastic treatment
V03AF02 - Dexrazoxane

Mechanism of Action

The mechanism by which dexrazoxane exerts its cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes. Results of laboratory studies suggest that dexrazoxane (a prodrug) is converted intracellularly to a ring-opened bidentate chelating agent that chelates to free iron and interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy. It should be noted that dexrazoxane may also be protective through its inhibitory effect on topoisomerase II.
The mechanism of action of dexrazoxane's cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of ethylenediamine tetra-acetic acid (EDTA) that readily penetrates cell membranes. Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

2.0X10-15 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

24584-09-6

Absorption Distribution and Excretion

IV administration results in complete bioavailability.
Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine.
9 to 22.6 L/m^2
7.88 L/h/m2 [dose of 50 mg/m2 Doxorubicin and 500 mg/m2 Dexrazoxane]
6.25 L/h/m2 [dose of 60 mg/m2 Doxorubicin and 600 mg/m2 Dexrazoxane]
After intravenous administration, the drug is rapidly distributed into tissue fluids, the highest concentrations of the parent drug and its hydrolysis product being found in hepatic and renal tissues.
The mean peak plasma concentration of dexrazoxane was 36.5 mcg/mL at the end of the 15-minute infusion of a 500 mg/sq m doxorubicin dose. Following a rapid distributive phase, dexrazoxane reaches post-distributive equilibrium within 2 to 4 hours.
The estimated steady-state volume of distribution of dexrazoxane suggests its distribution primarily in the total body water (25 L/sq m ).
In vitro studies have shown that /dexrazoxane/ is not bound to plasma proteins.
For more Absorption, Distribution and Excretion (Complete) data for DEXRAZOXANE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Dexrazoxane is hydrolysed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions.
Metabolic products include the unchanged drug, a diacid-diamide cleavage product, and two monoacid-monoamide ring products of unknown concentrations.
In vitro studies have shown dexrazoxane to be hydrolysed by DHPase in liver and kidney, but not heart extracts.
/This/ study was undertaken to determine the metabolism of dexrazoxane (ICRF-187) to its one-ring open hydrolysis products and its two-rings opened metal-chelating product ADR-925 in cancer patients with brain metastases treated with high-dose etoposide. In this phase I/II trial dexrazoxane was used as a rescue agent to reduce the extracerebral toxicity of etoposide. Dexrazoxane and its one-ring open hydrolysis products were determined by HPLC and ADR-925 was determined by a fluorescence flow injection assay. The two one-ring open hydrolysis intermediates of dexrazoxane appeared in the plasma at low levels upon completion of dexrazoxane infusion and then rapidly decreased with half-lives of 0.6 and 2.5 hr. A plasma concentration of 10 micro M ADR-925 was also detected at the completion of the dexrazoxane i.v. infusion period, indicating that dexrazoxane was rapidly metabolized in vivo. A plateau level of 30 micro M ADR-925 was maintained for 4 hr and then slowly decreased. The pharmacokinetics of dexrazoxane were found to be similar to other reported data in other settings and at lower doses. The rapid appearance of ADR-925 in plasma may make ADR-925 available to be taken up by heart tissue and bind free iron. These results suggest that the dexrazoxane intermediates are enzymatically metabolized to ADR-925 and provide a pharmacodynamic basis for the antioxidant cardioprotective activity of dexrazoxane.
Dexrazoxane is hydrolysed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions. Route of Elimination: Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine. Half Life: 2.5 hours

Wikipedia

Dexrazoxane
Evodiamine

Drug Warnings

Dexrazoxane is not indicated for use at the time of initiation of doxorubicin therapy. Cconcurrent use of dexrazoxane with the initiation of fluorouracil, doxorubicin, and cyclophosphamide (FAC) therapy is not recommended because of possible interference with the antitumor efficacy of the regimen.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Dexrazoxane may add to the myelosuppression caused by chemotherapeutic agents.
Do not use with chemotherapy regimens that do not contain anthracycline.
For more Drug Warnings (Complete) data for DEXRAZOXANE (8 total), please visit the HSDB record page.

Biological Half Life

2.5 hours
The distribution half-life has ranged from about 12 to 60 minutes ...
Elimination - 2.5 hours.

Use Classification

Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: A. M. Creighton, GB 1234935 eidem, US 3941790 (1971, 1976 both to Natl. Res. Dev. Corp.)

General Manufacturing Information

(+)-form of razoxane
Information available in 2005 indicated that Dexrazoxane was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Canada, Czech Republic, Denmark, France, Hungary, Israel, Italy, Mexico, Poland, USA (1,2)
Information available in 2005 indicated that Dexrazoxane hydrochloride was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Brazil, Denmark, France, Hungary, Italy, Poland, Romania, Russian Federation, United States (1) /Dexrazoxane Hydrochloride/

Storage Conditions

Store at controlled room temperature, 15 to 30 degrees C (59 to 86 degrees F).

Interactions

There was no significant change in the pharmacokinetics of doxorubicin (50 mg/sq m ) and its predominant metabolite, doxorubicinol, in the presence of dexrazoxane (500 mg/sq m ) in a crossover study in cancer patients.

Stability Shelf Life

Reconstituted and diluted solutions are stable for 6 hours at controlled room temperature or under refrigeration, 2 to 8 degrees C (36 to 46 degrees F).
Bulk: A sample stored at 60 °C showed less than 1% decomposition after seven days (HPLC). Solution: A 10 mg/mL solution in water at 28 °C showed 10% and 42% decomposition in 1 day and 6 days respectively (HPLC).

Dates

Modify: 2023-08-15
1: Salvatorelli E, Menna P, Minotti G. Managing anthracycline-induced cardiotoxicity: beginning with the end in mind. Future Cardiol. 2015 Jul;11(4):363-6. doi: 10.2217/FCA.15.35. Epub 2015 Aug 4. PubMed PMID: 26239550.
2: Kremer LC, van Dalen EC. Dexrazoxane in Children With Cancer: From Evidence to Practice. J Clin Oncol. 2015 Aug 20;33(24):2594-6. doi: 10.1200/JCO.2015.61.7928. Epub 2015 Jul 20. PubMed PMID: 26195707.
3: Gonzalez Y, Pokrzywinski KL, Rosen ET, Mog S, Aryal B, Chehab LM, Vijay V, Moland CL, Desai VG, Dickey JS, Rao VA. Reproductive hormone levels and differential mitochondria-related oxidative gene expression as potential mechanisms for gender differences in cardiosensitivity to Doxorubicin in tumor-bearing spontaneously hypertensive rats. Cancer Chemother Pharmacol. 2015 Sep;76(3):447-59. doi: 10.1007/s00280-015-2786-8. Epub 2015 Jun 25. PubMed PMID: 26108538.
4: Chow EJ, Asselin BL, Schwartz CL, Doody DR, Leisenring WM, Aggarwal S, Baker KS, Bhatia S, Constine LS, Freyer DR, Lipshultz SE, Armenian SH. Late Mortality After Dexrazoxane Treatment: A Report From the Children's Oncology Group. J Clin Oncol. 2015 Aug 20;33(24):2639-45. doi: 10.1200/JCO.2014.59.4473. Epub 2015 May 26. PubMed PMID: 26014292.
5: Fabbi P, Spallarossa P, Garibaldi S, Barisione C, Mura M, Altieri P, Rebesco B, Monti MG, Canepa M, Ghigliotti G, Brunelli C, Ameri P. Doxorubicin impairs the insulin-like growth factor-1 system and causes insulin-like growth factor-1 resistance in cardiomyocytes. PLoS One. 2015 May 8;10(5):e0124643. doi: 10.1371/journal.pone.0124643. eCollection 2015. PubMed PMID: 25955698; PubMed Central PMCID: PMC4425434.
6: Conway A, McCarthy AL, Lawrence P, Clark RA. The prevention, detection and management of cancer treatment-induced cardiotoxicity: a meta-review. BMC Cancer. 2015 May 7;15:366. doi: 10.1186/s12885-015-1407-6. PubMed PMID: 25948399; PubMed Central PMCID: PMC4427936.
7: Singh D, Thakur A, Tang WH. Utilizing cardiac biomarkers to detect and prevent chemotherapy-induced cardiomyopathy. Curr Heart Fail Rep. 2015 Jun;12(3):255-62. doi: 10.1007/s11897-015-0258-4. PubMed PMID: 25869733; PubMed Central PMCID: PMC4425995.
8: Maruyama K, Koshihara N. Pharmacological and clinical profile of dexrazoxane (SAVENE(®) Intravenous Infusion 500 mg), a therapeutic agent for anthracycline extravasation. Nihon Yakurigaku Zasshi. 2015;145(1):27-34. doi: 10.1254/fpj.145.27. PubMed PMID: 25743233.
9: Sun F, Qi X, Geng C, Li X. Dexrazoxane protects breast cancer patients with diabetes from chemotherapy-induced cardiotoxicity. Am J Med Sci. 2015 May;349(5):406-12. doi: 10.1097/MAJ.0000000000000432. PubMed PMID: 25723884.
10: Boulanger J, Ducharme A, Dufour A, Fortier S, Almanric K; Comité de l’évolution de la pratique des soins pharmaceutiques (CEPSP); Comité de l’évolution des pratiques en oncologie (CEPO). Management of the extravasation of anti-neoplastic agents. Support Care Cancer. 2015 May;23(5):1459-71. doi: 10.1007/s00520-015-2635-7. Epub 2015 Feb 26. Review. PubMed PMID: 25711653.

Explore Compound Types